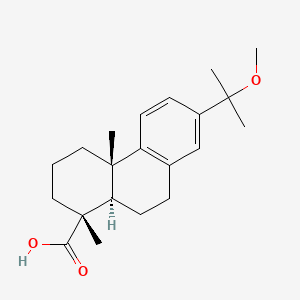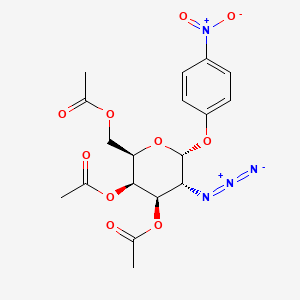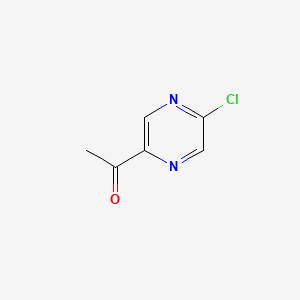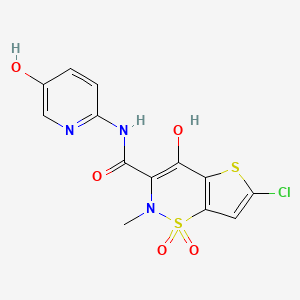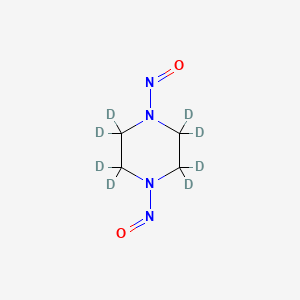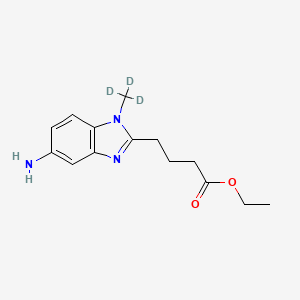
Reduced Haloperidol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reduced Haloperidol-d4 is a specialty product used for proteomics research . It is the deuterium-labeled version of Reduced Haloperidol . The molecular formula of this compound is C21H21D4ClFNO2 and its molecular weight is 381.90 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C21H21D4ClFNO2 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. Unfortunately, specific details about the arrangement of these atoms (i.e., the compound’s structural formula) were not found in the available resources.Mecanismo De Acción
While the mechanism of action for Reduced Haloperidol-d4 specifically is not detailed in the available resources, the parent compound, Haloperidol, is known to work by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain . This results in reduced dopaminergic transmission within the four dopaminergic pathways. Haloperidol also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Reduced Haloperidol-d4 can be achieved through the reduction of Haloperidol-d4 using a suitable reducing agent.", "Starting Materials": [ "Haloperidol-d4", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Haloperidol-d4 is dissolved in methanol.", "Sodium borohydride is added to the solution and the reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with dilute hydrochloric acid to neutralize the excess reducing agent.", "The resulting mixture is then extracted with dichloromethane to remove any unreacted starting material.", "The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to yield Reduced Haloperidol-d4 as a white solid.", "The crude product can be purified by recrystallization from a suitable solvent or by column chromatography using a suitable stationary phase." ] } | |
Número CAS |
1246820-79-0 |
Fórmula molecular |
C21H25ClFNO2 |
Peso molecular |
381.909 |
Nombre IUPAC |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
Clave InChI |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Sinónimos |
4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4; R 2572-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




